tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate
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Overview
Description
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable electrophile, such as a carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified by filtration or recrystallization .
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the preparation of carbamates without the need for solvents, making it a sustainable option .
Industrial Production Methods
In industrial settings, the production of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate often involves large-scale batch or continuous processes. These methods utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted carbamates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and other non-covalent interactions . The compound’s ability to permeate cell membranes enhances its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate exhibits unique properties due to the presence of the methylthio group. This group enhances its reactivity and allows for the formation of diverse derivatives. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to hydrolysis .
Properties
CAS No. |
120296-30-2 |
---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origin of Product |
United States |
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